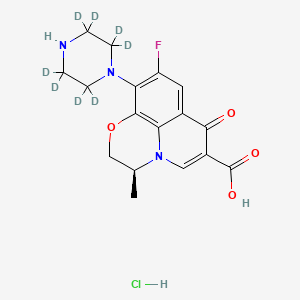

Desmethyl Levofloxacin-d8 Hydrochloride

Übersicht

Beschreibung

Desmethyl Levofloxacin-d8 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Levofloxacin, a fluoroquinolone antibiotic. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various analytical and research purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Levofloxacin-d8 Hydrochloride involves the incorporation of deuterium atoms into the Levofloxacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly used to monitor the synthesis and confirm the structure of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Desmethyl Levofloxacin-d8 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Desmethyl Levofloxacin-d8 Hydrochloride demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. This compound can serve as a valuable tool in studying bacterial resistance mechanisms and the efficacy of fluoroquinolone antibiotics.

Pharmacokinetic Studies

The deuterated form of Desmethyl Levofloxacin allows researchers to track its metabolic pathways without altering biological efficacy. This property is particularly useful in pharmacokinetic studies where precise measurements of drug absorption, distribution, metabolism, and excretion are critical. The incorporation of deuterium can enhance the sensitivity of analytical techniques such as mass spectrometry.

Drug Interaction Studies

This compound is instrumental in interaction studies involving other pharmaceuticals or biological molecules. By using this compound as an isotopically labeled internal standard, researchers can elucidate the interactions between various drugs and their metabolites, providing insights into potential drug-drug interactions.

Environmental Monitoring

Recent studies have highlighted the role of fluoroquinolone antibiotics in environmental settings, particularly in wastewater treatment facilities. This compound can be utilized as a tracer to assess the fate of fluoroquinolones in aquatic environments. Its stability under various conditions makes it suitable for monitoring contamination levels and understanding the ecological impact of pharmaceutical residues.

Several studies have documented the applications of this compound in various contexts:

- Pharmacokinetics : Research has shown that the incorporation of deuterium can lead to improved metabolic profiling in human subjects, allowing for better understanding of drug behavior in vivo.

- Environmental Impact : Studies conducted across multiple European cities have monitored fluoroquinolone levels in wastewater, revealing trends in usage and resistance patterns that can inform public health strategies.

- Drug Development : The compound has been utilized as a reference standard in developing new antibiotics, aiding in the assessment of efficacy against resistant bacterial strains.

Wirkmechanismus

The mechanism of action of Desmethyl Levofloxacin-d8 Hydrochloride is similar to that of Levofloxacin. It exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Levofloxacin: The parent compound, widely used as an antibiotic.

Desmethyl Levofloxacin: The non-deuterated form of the compound.

Other Fluoroquinolones: Such as Ciprofloxacin and Moxifloxacin, which share similar mechanisms of action but differ in their pharmacokinetic profiles and spectrum of activity

Uniqueness

Desmethyl Levofloxacin-d8 Hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and quantification in metabolic studies, making it a valuable tool in pharmacokinetics and drug development .

Biologische Aktivität

Desmethyl Levofloxacin-d8 Hydrochloride is a deuterated derivative of Desmethyl Levofloxacin, which itself is a metabolite of the fluoroquinolone antibiotic Levofloxacin. This compound is notable for its enhanced stability and specificity in biochemical applications, particularly in pharmacokinetic studies and proteomics. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and research applications.

- Molecular Formula : C17H11D8ClFN3O4

- Molecular Weight : 391.85 g/mol

- Structure : The presence of deuterium isotopes contributes to the compound's stability and allows for more precise tracking in metabolic studies.

This compound exhibits its biological activity primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription. By disrupting these processes, the compound effectively leads to bacterial cell death, similar to its parent compound, Levofloxacin.

Antimicrobial Activity

This compound has shown significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria. Its effectiveness can be summarized as follows:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Pseudomonas aeruginosa | Moderate effectiveness |

| Streptococcus pneumoniae | Effective |

The compound's broad-spectrum activity makes it a valuable candidate for further research in antibiotic development and resistance studies.

Research Applications

This compound is utilized in various scientific fields:

- Analytical Chemistry : Used as a reference standard for quantifying Levofloxacin and its metabolites.

- Pharmacokinetics : Its deuterated nature allows researchers to study drug metabolism without altering biological efficacy.

- Microbiology : Investigated for its potential to combat antibiotic-resistant strains of bacteria.

Case Studies

-

Pharmacokinetic Studies :

A study conducted on the pharmacokinetics of this compound demonstrated that its isotopic labeling allowed for enhanced tracking of metabolic pathways in human subjects. The results indicated that the compound maintained similar pharmacodynamic properties to its non-deuterated counterpart while providing clearer insights into metabolic processes . -

Antimicrobial Efficacy :

In a comparative analysis involving various fluoroquinolones, this compound exhibited comparable efficacy against resistant strains of Staphylococcus aureus. This suggests that the deuterated form may be beneficial in overcoming certain resistance mechanisms associated with traditional antibiotics .

Eigenschaften

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H/t9-;/m0./s1/i2D2,3D2,4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFZKWNXVPUJLW-GPWHIHKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.